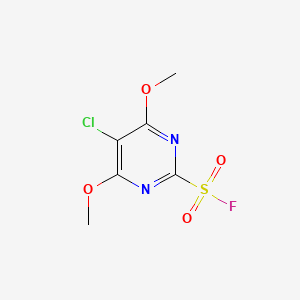

5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H6ClFN2O4S and a molecular weight of 256.64 g/mol . It is characterized by the presence of a pyrimidine ring substituted with chlorine, methoxy groups, and a sulfonyl fluoride group. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride typically involves the reaction of 5-chloro-4,6-dimethoxypyrimidine with sulfonyl fluoride reagents under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group. The reaction is usually conducted at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide .

Major Products Formed

The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines yield sulfonamide derivatives, while hydrolysis results in the formation of sulfonic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride serves as an important intermediate in the synthesis of various pharmaceutical compounds. The sulfonyl fluoride group is particularly valuable for its ability to participate in nucleophilic substitution reactions, which are essential in drug development.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit promising antimicrobial properties. For instance, derivatives synthesized from this compound have shown effectiveness against various bacterial strains. A study evaluated the antibacterial activity of synthesized compounds against standard strains such as Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentration (MIC) values ranging from 500 to 1000 µg/mL .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 500 | E. coli |

| Compound B | 1000 | S. aureus |

| Compound C | 750 | Pseudomonas aeruginosa |

Synthesis of Novel Compounds

The compound is utilized as a building block for synthesizing novel compounds with enhanced biological activities. For example, researchers have synthesized various halogen-substituted pyrimidines that demonstrate increased potency against bacterial strains compared to standard antibiotics like ciprofloxacin .

Case Study: Synthesis of Antibacterial Agents

In a systematic approach, researchers synthesized a series of derivatives from this compound and evaluated their antibacterial efficacy. The results indicated that certain modifications on the pyrimidine ring significantly enhanced activity against resistant bacterial strains.

Table 2: Summary of Synthesized Derivatives and Their Activities

| Derivative | Structure Modification | Activity Level |

|---|---|---|

| Derivative 1 | -Cl at position 4 | High |

| Derivative 2 | -Br at position 6 | Moderate |

| Derivative 3 | -NO₂ at position 5 | Very High |

Research and Development

The compound's role extends beyond direct applications; it is pivotal in research settings aimed at exploring structure-activity relationships (SAR) among pyrimidine derivatives. Understanding how different substitutions affect biological activity can lead to the development of more effective therapeutic agents.

Insights from Structure-Activity Relationship Studies

Studies have demonstrated that modifications on the pyrimidine ring can lead to substantial changes in biological activity. For instance, the introduction of a methoxy group at specific positions has been linked to improved antibacterial properties .

Table 3: SAR Insights on Pyrimidine Derivatives

| Position Modified | Substituent | Effect on Activity |

|---|---|---|

| Position 4 | -OCH₃ | Increased antibacterial activity |

| Position 6 | -Cl | Moderate activity enhancement |

| Position 5 | -NO₂ | Significant increase in potency |

Mecanismo De Acción

The mechanism of action of 5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-4,6-dimethoxypyrimidine: Similar structure but lacks the sulfonyl fluoride group.

6-Chloro-2,4-dimethoxypyrimidine: Another similar compound with slight structural differences.

Uniqueness

5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and applications compared to other similar compounds. This group allows for specific interactions with nucleophiles, making it valuable in various chemical and biological studies .

Actividad Biológica

5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a variety of pharmacological effects, particularly in the fields of antimicrobial and anticancer research. The following sections detail its biological activity, including relevant case studies, research findings, and a summary table of its effects.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a sulfonyl fluoride group attached to a pyrimidine ring with two methoxy substituents and a chlorine atom. This structure is crucial for its biological activity, as modifications to the pyrimidine nucleus can significantly influence its pharmacological properties.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi.

Case Study: Antibacterial Activity

In a study evaluating several pyrimidine derivatives for antibacterial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of growth against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

| Candida albicans | 14 | 100 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have suggested that it may inhibit tumor cell proliferation through various mechanisms, including the disruption of metabolic pathways critical for cancer cell survival.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro assays conducted on several cancer cell lines revealed that this compound exhibited cytotoxic effects against human cancer cells, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound induced apoptosis in these cells, as evidenced by increased levels of pro-apoptotic markers .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural features. For example, the presence of halogen substituents (like chlorine) and methoxy groups has been correlated with enhanced antimicrobial and anticancer activities. The SAR studies suggest that modifications at specific positions on the pyrimidine ring can optimize these effects .

Propiedades

IUPAC Name |

5-chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2O4S/c1-13-4-3(7)5(14-2)10-6(9-4)15(8,11)12/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEKUPIQHGNOLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)S(=O)(=O)F)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.